molecular formula C14H19NS B11876658 1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 89420-70-2

1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B11876658
CAS No.: 89420-70-2
M. Wt: 233.37 g/mol
InChI Key: UNKZVXAMKMKVBL-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a heterocyclic compound that features a thiophene ring attached to an octahydroisoquinoline structureThe thiophene ring, a five-membered sulfur-containing heterocycle, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are efficient and atom-economical processes. For instance, an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process can be employed. This method uses toluene as the solvent, ytterbium (III) triflate as the Lewis acid catalyst, and microwave-dielectric heating to increase the overall yield .

Chemical Reactions Analysis

1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with various molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the octahydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

1-(Thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of 1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline lies in its specific combination of the thiophene ring and the octahydroisoquinoline structure, which imparts distinct electronic and pharmacological properties.

Properties

CAS No.

89420-70-2

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

InChI

InChI=1S/C14H19NS/c1-2-6-13-11(4-1)7-8-15-14(13)10-12-5-3-9-16-12/h3,5,9,14-15H,1-2,4,6-8,10H2

InChI Key

UNKZVXAMKMKVBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCNC2CC3=CC=CS3

Origin of Product

United States

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